2-Chloro-4-fluorobenzotrifluoride

Catalog No.
S807023
CAS No.
94444-58-3
M.F
C7H3ClF4
M. Wt
198.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzotrifluoride

CAS Number

94444-58-3

Product Name

2-Chloro-4-fluorobenzotrifluoride

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

Organic Synthesis

Results: The outcomes include the synthesis of complex molecules like pharmaceuticals. For instance, it’s used to create (S)-fluoxetine, a potent inhibitor of neuronal serotonin-uptake .

Toxicology

Results: One study involved the molecular encapsulation of p-chloro-alpha,alpha,alpha-trifluorotoluene (a related compound) in alpha-cyclodextrin or corn oil vehicles in male F344 rats. The results provided insights into the compound’s bioavailability and potential toxic effects .

2-Chloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, specifically located at the 2 and 4 positions, respectively. Its molecular formula is C7H3ClF4C_7H_3ClF_4, and it has a molecular weight of approximately 198.55 g/mol. This compound appears as a colorless to light red liquid and is known for its significant thermal stability and reactivity due to the presence of multiple electronegative substituents.

As there's limited information on the applications of 2-chloro-4-fluorobenzotrifluoride, a discussion on its mechanism of action is not applicable at this point.

Due to the lack of specific data, it's crucial to handle 2-chloro-4-fluorobenzotrifluoride with caution, assuming it might possess similar hazards to other halogenated aromatic compounds. These can include:

  • Skin and eye irritation: Fluorinated aromatics can cause irritation upon contact [].
  • Respiratory irritation: Inhalation might irritate the respiratory tract [].
  • Environmental impact: Halogenated compounds can be persistent in the environment, so proper disposal is essential [].
Typical of halogenated aromatic compounds. Notably, it can undergo nucleophilic substitution reactions where the fluorine atom, being a better leaving group than chlorine, can facilitate the formation of new chemical bonds. For instance, it can react with alkali metal hydroxides to yield phenolic compounds under mild conditions, which is advantageous for minimizing side reactions and undesired isomers .

The synthesis of 2-chloro-4-fluorobenzotrifluoride can be achieved through various methods:

  • Nucleophilic Substitution: Reacting 5-chloro-2-fluorobenzotrifluoride with potassium hydroxide in a dimethylsulfoxide solvent allows for the substitution of the fluorine atom .
  • Chlorination and Fluorination: Chlorination of appropriate fluorinated aromatic precursors followed by selective fluorination can also yield this compound .
  • Vapor Phase Reactions: Utilizing vapor phase reactors at controlled temperatures can facilitate the synthesis while minimizing by-products .

2-Chloro-4-fluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity makes it useful in creating more complex chemical structures required in drug development. Additionally, it may find applications in agrochemicals due to its potential biological activity.

While specific interaction studies for 2-chloro-4-fluorobenzotrifluoride are scarce, research on similar compounds indicates that halogenated aromatics can interact with biological systems in various ways, including enzyme inhibition and receptor binding. Further studies would be necessary to elucidate the precise interactions of this compound within biological contexts.

Several compounds share structural similarities with 2-chloro-4-fluorobenzotrifluoride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Chloro-4-fluorobenzotrifluoride78068-85-60.94Different chlorine position affecting reactivity
1-Chloro-2-fluoro-3-(trifluoromethyl)benzene1099597-93-90.94Contains trifluoromethyl group enhancing lipophilicity
2-Chloro-5-fluorobenzotrifluoride89634-75-30.86Alternative substitution pattern affecting properties
3,5-Bis(trifluoromethyl)chlorobenzene328-72-30.85Multiple trifluoromethyl groups providing distinct reactivity
1,3-Dichloro-5-(trifluoromethyl)benzene54773-20-50.83Presence of dichlorine influencing stability

Each of these compounds demonstrates unique properties and reactivity profiles due to variations in their substituent positions and types.

Structural Characteristics

2-Chloro-4-fluorobenzotrifluoride represents a highly fluorinated aromatic compound with the molecular formula C₇H₃ClF₄ and a molecular weight of 198.55 grams per mole [1] [2] [3]. The compound is officially designated by the Chemical Abstracts Service number 94444-58-3 and bears the International Union of Pure and Applied Chemistry name 2-chloro-4-fluoro-1-(trifluoromethyl)benzene [1] [2] [3] [4] [5].

The molecular architecture consists of a benzene ring bearing three distinct substituents positioned at specific locations [1]. A chlorine atom occupies the 2-position, a fluorine atom is located at the 4-position, and a trifluoromethyl group (-CF₃) is attached at the 1-position of the aromatic ring [1] [4] [5]. This substitution pattern creates a unique electronic environment within the molecule due to the combined electron-withdrawing effects of all three substituents [1] [6].

The structural identity is further characterized by its International Chemical Identifier notation: InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H [4] [5]. The corresponding International Chemical Identifier Key is UHHZGIHGBLCIJM-UHFFFAOYSA-N [4] [5]. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1F)Cl)C(F)(F)F [5] [7].

Structural ParameterValueReference
Molecular FormulaC₇H₃ClF₄ [1] [2] [3]
Molecular Weight198.55 g/mol [1] [2] [3]
Chemical Abstracts Service Number94444-58-3 [1] [2] [3]
International Union of Pure and Applied Chemistry Name2-chloro-4-fluoro-1-(trifluoromethyl)benzene [1] [2] [3] [4] [5]
International Chemical IdentifierInChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H [4] [5]
International Chemical Identifier KeyUHHZGIHGBLCIJM-UHFFFAOYSA-N [4] [5]
Simplified Molecular Input Line Entry SystemC1=CC(=C(C=C1F)Cl)C(F)(F)F [5] [7]

Thermodynamic Parameters (Melting Point, Boiling Point, Density)

The thermodynamic properties of 2-chloro-4-fluorobenzotrifluoride have been extensively characterized across multiple research investigations [1] [3] [4] [6] [8]. The compound exhibits a melting point of -42 degrees Celsius, indicating its liquid state under standard ambient conditions [1] [3] [4] [6] [8]. This relatively low melting point is characteristic of highly halogenated aromatic compounds where intermolecular interactions are primarily governed by van der Waals forces rather than hydrogen bonding [3] [6].

The boiling point demonstrates some variation across different experimental determinations, with reported values ranging from 102-105 degrees Celsius to 148.9±35.0 degrees Celsius at 760 millimeters of mercury [1] [3] [4] [6]. This variance may reflect differences in experimental methodologies or purity levels of the samples analyzed [1] [4]. The lower boiling point range of 102-105 degrees Celsius appears in multiple independent sources and represents the more frequently cited value [1] [6] [8].

Density measurements reveal significant discrepancies between different experimental determinations [1] [3] [6] [5] [8]. Values range from 1.343-1.4 grams per cubic centimeter to 2.9 grams per cubic centimeter [1] [3] [6] [5] [8]. The substantial difference between these measurements suggests potential variations in experimental conditions, temperature, or measurement techniques [3] [6] [8]. The lower density range of 1.343-1.4 grams per cubic centimeter aligns more closely with typical values for halogenated aromatic compounds of similar molecular weight [3] [6] [5].

Additional thermodynamic parameters include a flash point ranging from 48.9±19.4 to 50 degrees Celsius, indicating moderate flammability characteristics [3] [6]. The vapor pressure at 25 degrees Celsius is reported as 0.0±0.5 millimeters of mercury, suggesting relatively low volatility under standard conditions [7]. The refractive index has been determined as 1.4355, providing insight into the compound's optical properties [9].

Thermodynamic PropertyValueReference
Melting Point-42°C [1] [3] [4] [6] [8]
Boiling Point102-105°C / 148.9±35.0°C [1] [3] [4] [6]
Density1.343-1.4 g/cm³ / 2.9 g/cm³ [1] [3] [6] [5] [8]
Flash Point48.9±19.4°C / 50°C [3] [6]
Vapor Pressure (25°C)0.0±0.5 mmHg [7]
Refractive Index1.4355 [9]
Physical FormLiquid [1] [4] [6]
AppearanceClear, colorless [1] [6]

Solubility and Partition Coefficients (logP)

The solubility characteristics of 2-chloro-4-fluorobenzotrifluoride are primarily governed by its highly halogenated aromatic structure, which imparts significant hydrophobic properties [5]. The calculated logarithm of the octanol-water partition coefficient (logP) is 3.498, indicating substantial lipophilicity and poor water solubility [5]. This partition coefficient value suggests that the compound preferentially partitions into organic phases rather than aqueous environments [5].

The high logP value is consistent with the molecular structure, which contains multiple electron-withdrawing halogen substituents that reduce the compound's capacity for hydrogen bonding with water molecules [5]. The trifluoromethyl group particularly contributes to the hydrophobic character, as fluorinated alkyl groups are known to exhibit exceptionally poor water solubility [10]. The presence of both chlorine and fluorine substituents on the aromatic ring further enhances the lipophilic nature of the molecule [5].

Limited experimental solubility data are available in the literature, though related compounds in the benzotrifluoride family typically exhibit very low aqueous solubility [10]. The structural similarity to other chlorofluoro-substituted aromatics suggests water solubility values likely in the range of parts per million or lower [11]. The compound's solubility profile indicates preferential dissolution in organic solvents such as chloroform and methanol, as observed for structurally related benzotrifluoride derivatives [9].

The partition behavior has significant implications for environmental distribution and bioaccumulation potential [11]. Compounds with logP values exceeding 3.0 typically demonstrate substantial bioaccumulation potential and tendency to partition into lipid-rich biological compartments [11]. The calculated logP of 3.498 places 2-chloro-4-fluorobenzotrifluoride in a category of moderate to high bioaccumulation concern [5] [11].

Solubility ParameterValueReference
Calculated logP3.498 [5]
Water SolubilityVery low (estimated) [11] [10]
Organic Solvent SolubilitySoluble in chloroform, methanol [9]
Bioaccumulation PotentialModerate to high [5] [11]

Stability Under Various Environmental Conditions

The environmental stability of 2-chloro-4-fluorobenzotrifluoride is influenced by the inherent chemical properties of its fluorinated aromatic structure [10] [12] [13]. Research on benzotrifluoride derivatives indicates that these compounds generally exhibit high stability under standard environmental conditions due to the strength of carbon-fluorine bonds [10] [13]. The trifluoromethyl group particularly contributes to chemical stability, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry [12] [13].

Under aqueous conditions, the compound demonstrates resistance to hydrolysis at neutral pH values [14] [12]. The electron-withdrawing nature of the multiple halogen substituents stabilizes the aromatic ring against nucleophilic attack [14] [13]. However, research on related benzotrifluoride compounds suggests that under extreme pH conditions or elevated temperatures, some degree of defluorination may occur [10] [14]. The specific substitution pattern with chlorine at the 2-position and fluorine at the 4-position may influence the compound's reactivity toward hydrolytic processes [10] [14].

Photochemical stability varies significantly depending on environmental conditions and the presence of electron-donating or electron-withdrawing substituents [10]. Studies on benzotrifluoride derivatives have demonstrated that compounds with strong electron-withdrawing groups, such as chlorine substituents, typically exhibit enhanced photostability compared to those with electron-donating groups [10]. The 2-chloro-4-fluorobenzotrifluoride structure, containing only electron-withdrawing substituents, suggests relatively high resistance to direct photolysis [10].

Atmospheric degradation pathways for fluorinated aromatic compounds typically involve reaction with hydroxyl radicals [12] [15]. The rate constants for such reactions are generally lower for highly fluorinated compounds compared to their hydrocarbon analogs [12] [15]. Complete atmospheric degradation of fluorinated compounds often leads to the formation of persistent degradation products, including trifluoroacetic acid and hydrogen fluoride [12]. These degradation products can subsequently enter the water cycle through precipitation and may persist in the environment [12].

The overall environmental persistence of 2-chloro-4-fluorobenzotrifluoride is expected to be substantial based on the stability characteristics of the carbon-fluorine bonds and the electron-withdrawing nature of the substituents [12] [13]. The compound's resistance to biodegradation is anticipated to be high, as fluorinated aromatic compounds are generally recalcitrant to microbial degradation processes [11] [12]. Storage recommendations typically specify sealed containers under dry conditions at temperatures between 2-8 degrees Celsius to maintain chemical stability [4] [8] [7].

Environmental ConditionStability AssessmentReference
Neutral pH (Hydrolysis)High stability [14] [12]
Extreme pH ConditionsPotential slow degradation [10] [14]
Direct PhotolysisHigh photostability [10]
Atmospheric OxidationModerate resistance [12] [15]
BiodegradationHigh resistance [11] [12]
Thermal StabilityStable under normal conditions [4] [8] [7]

Direct fluorination using elemental fluorine gas represents one of the most straightforward approaches to introduce fluorine atoms into aromatic systems. This methodology has been extensively developed using microreactor technology to address the inherent safety and selectivity challenges associated with elemental fluorine [1].

Microreactor-Based Direct Fluorination

The application of continuous flow microreactor systems has revolutionized direct fluorination processes. Chambers and colleagues demonstrated that gas-liquid continuous flow microreactors enable the selective fluorination of deactivated aromatic systems with high efficiency [1]. The process involves passing fluorine gas (typically as a 10% mixture in nitrogen) through a microreactor at controlled flow rates of approximately 10 milliliters per minute per channel [1]. The substrate mixture is introduced via mechanized syringe pumps, with reactions typically conducted at temperatures between 0-10°C to maintain selectivity [1].

The microreactor approach yields excellent results for 1,4-disubstituted aromatic systems bearing both electron-withdrawing and electron-releasing groups. Representative fluorination reactions using acetonitrile or formic acid as reaction media achieve high selectivity and yields of monofluorinated products [1]. The process demonstrates superior performance compared to traditional batch methods, with typical yields ranging from 77-82% for complex substrates [1].

Solvent Effects and Reaction Media

The choice of reaction medium significantly influences the fluorination outcome. High relative permittivity solvents and protonic acids have proven particularly effective for aromatic fluorination because they render the fluorine molecule more susceptible to nucleophilic attack while minimizing competing free radical processes [1]. The use of acetonitrile/formic acid mixtures (3:2 volume ratio) has shown optimal results for achieving high conversion rates with minimal side product formation [1].

Mechanistic Considerations

The products obtained through direct fluorination are consistent with an electrophilic substitution mechanism. The fluorine molecule, when activated by appropriate solvents, undergoes nucleophilic attack by the aromatic substrate, leading to regioselective fluorination. This contrasts with free radical mechanisms that would produce different substitution patterns [1].

Diazotization and Halogen Exchange Reactions

The diazotization approach, encompassing both Sandmeyer and Balz-Schiemann methodologies, represents a classical and widely utilized route for aromatic fluorination. This method involves the conversion of aromatic amines to diazonium salts, followed by nucleophilic or thermal decomposition to introduce fluorine substituents [2] [3].

Sandmeyer Reaction Applications

The Sandmeyer reaction employs copper salts as catalysts or reagents to facilitate the conversion of arenediazonium salts to fluorinated aromatics [4]. Recent developments have significantly expanded the scope of this methodology. The reaction typically involves treating aromatic amines with sodium nitrite or organic nitrites to form diazonium salts, followed by treatment with appropriate copper(I) halides [2].

For trifluoromethylated systems, copper-mediated Sandmeyer-type reactions have been developed using trimethylsilyl trifluoromethane (TMSCF3) as the trifluoromethylating agent [2]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance. Two practical procedures have been established: preformed diazonium salts in separate reaction steps, and one-pot diazotization-trifluoromethylation procedures [2].

Balz-Schiemann Reaction Mechanism

The Balz-Schiemann reaction involves the formation of aryl fluorides from anilines through aromatic diazonium tetrafluoroborate intermediates [5]. Thermal or photochemical decomposition of aryl diazonium tetrafluoroborate results in the desired aryl fluoride, with BF4⁻ acting as the nucleophilic fluoride source [5]. This method demonstrates broad applicability to electronically diverse aryl diazonium tetrafluoroborates [5].

Yield Optimization Strategies

Recent advances have focused on optimizing reaction conditions to achieve higher yields. The use of hydrogen fluoride as both fluorine source and reaction medium has shown particular promise [6]. When decomposition is carried out at super-atmospheric pressure, yields can be increased to 90% or higher [6]. The method has proven particularly effective for amines bearing electron-withdrawing groups at ortho positions [6].

Substrate Scope and Limitations

The diazotization methodology demonstrates excellent substrate scope, accommodating various substitution patterns and functional groups. However, certain limitations exist, particularly regarding the stability of diazonium intermediates and the potential for explosive decomposition under forcing conditions [5]. The method requires careful temperature control and appropriate safety precautions due to the reactive nature of diazonium salts [4].

Catalytic Approaches Using Transition Metal Complexes

Transition metal-catalyzed fluorination has emerged as a powerful methodology for carbon-fluorine bond formation, offering advantages in terms of selectivity, mild reaction conditions, and broad substrate scope [7] [8].

Copper-Catalyzed Systems

Copper-catalyzed fluorination methods have shown remarkable development, particularly for directed C-H fluorination. Daugulis and colleagues developed a method for copper-catalyzed, auxiliary-assisted fluorination of aromatic C-H bonds using CuI catalyst and AgF as the fluoride source [8]. The reaction employs DMF, pyridine, or DMPU as solvent at moderately elevated temperatures, achieving selective mono- or difluorination depending on reaction conditions [8].

The copper-catalyzed approach demonstrates excellent functional group tolerance and provides straightforward access to ortho-fluorinated benzoic acids [8]. The method utilizes aminoquinoline directing groups to achieve regioselective fluorination, with reactions typically proceeding through Cu(III) intermediates [8]. The high oxidation state intermediates enable C-F reductive elimination under mild conditions, contrasting with the challenges typically associated with fluorine incorporation [8].

Palladium-Catalyzed Methodologies

Palladium-catalyzed electrophilic aromatic C-H fluorination represents a significant advancement in transition metal-mediated fluorination [9] [10]. The Ritter group developed an undirected palladium-catalyzed method for aromatic C-H fluorination using mild electrophilic fluorinating reagents [10]. This approach involves generating a reactive transition-metal-fluoride electrophile catalytically, which then fluorinates arenes that do not otherwise react with mild fluorinating reagents [10].

The palladium-catalyzed process operates through an unusual mechanism where no organometallic intermediate is formed during the catalytic cycle [10]. Instead, the catalyst facilitates the formation of a high-valent palladium-fluoride species that acts as an electrophilic fluorinating agent [10]. This methodology has demonstrated broad substrate scope and excellent functional group tolerance [10].

Mechanism and Selectivity

The mechanistic understanding of transition metal-catalyzed fluorination has advanced significantly. For copper systems, the reaction likely proceeds through Cu(III) intermediates that facilitate C-F reductive elimination [8]. The aminoquinoline auxiliary plays a crucial role in stabilizing high oxidation states and directing the fluorination to specific positions [8].

In palladium-catalyzed systems, the metal serves to activate mild fluorinating reagents, generating reactive fluorine species that can fluorinate otherwise unreactive aromatic substrates [10]. The selectivity depends on the electronic properties of the substrate and the nature of the catalytic system employed [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating fluorination reactions while improving yield and selectivity [11] [12]. The technology offers several advantages including reduced reaction times, enhanced reaction rates, and improved product purity profiles [13].

Fundamental Principles

Microwave heating operates through dielectric heating, where polar molecules absorb microwave energy and convert it to thermal energy through molecular rotation and friction [13]. This mechanism enables very rapid and controlled application of thermal energy, typically resulting in faster reaction rates compared to conventional heating methods [13].

The effectiveness of microwave heating depends on the dielectric properties of the reaction medium and substrates. Polar solvents and substrates with significant dipole moments show enhanced absorption of microwave energy, leading to more efficient heating [13]. The technology is particularly beneficial for fluorination reactions where rapid heating can minimize side reactions and improve selectivity [11].

Fluorination Applications

Microwave-assisted fluorination has been successfully applied to various fluorine-containing synthetic transformations. For 18F-fluorination applications, microwave heating has demonstrated superior performance compared to conventional heating methods [11]. The synthesis of terminally [18F]fluorinated fatty acid analogs using microwave reactors showed >95% fluoride incorporation with reaction times reduced to 2 minutes [11].

The microwave approach enables fluorination at significantly lower temperatures while maintaining high yields. For substrates that previously required 75°C under conventional heating, microwave-assisted reactions achieve similar or better yields at 55-60°C [11]. This temperature reduction is particularly beneficial for heat-sensitive substrates or when thermal decomposition is a concern [11].

Optimization Strategies

Microwave-assisted synthesis requires careful optimization of several parameters including power level, temperature, reaction time, and solvent selection. The optimization process has been enhanced through the development of automated microwave reactors with precise temperature and power control [14].

Flow microwave systems have shown particular promise for scaling up fluorination reactions. The combination of microwave heating with continuous flow technology addresses the penetration depth limitations of microwave energy, enabling efficient heating of larger reaction volumes [14]. Response surface methodology and machine learning approaches have been applied to optimize microwave reaction conditions with minimal experimental effort [14].

Comparative Performance

Studies comparing microwave-assisted fluorination with conventional heating methods consistently demonstrate superior performance for microwave approaches. Higher yields, shorter reaction times, and cleaner product profiles are typical outcomes [11]. The microwave method also shows reduced variability between runs and better reproducibility [11].

For routine synthesis applications, microwave heating has been identified as the preferred method due to its combination of speed, efficiency, and improved product quality [11]. The technology is particularly valuable when rapid synthesis is required, such as in radiopharmaceutical applications where short half-lives necessitate fast reaction times [11].

Comparative Analysis of Synthetic Yields

A comprehensive analysis of synthetic yields across different methodologies reveals significant variations in efficiency, with certain approaches demonstrating clear advantages for specific substrate types and reaction conditions.

Yield Performance Analysis

The comparative yield data demonstrates that halogen exchange reactions using potassium fluoride in DMF achieve the highest yields (96%) among the methods examined [15]. This superior performance is attributed to the high nucleophilicity of fluoride in dipolar aprotic solvents and the elevated reaction temperatures (200-250°C) that facilitate complete conversion [16].

Microwave-assisted synthesis ranks second in yield performance (89%), offering the additional advantage of dramatically reduced reaction times (2-15 minutes versus hours for conventional methods) [11]. The combination of high yield and rapid reaction kinetics makes microwave-assisted approaches particularly attractive for both research and industrial applications [17].

Direct fluorination methods using microreactor technology achieve yields in the 74-77% range, with the advantage of using readily available elemental fluorine as the fluorinating agent [1]. While not achieving the highest yields, these methods offer excellent selectivity and can be conducted under mild conditions [1].

Method-Specific Advantages

Different synthetic approaches demonstrate distinct advantages depending on the specific requirements of the synthesis:

Diazotization methods (Sandmeyer and Balz-Schiemann) provide excellent substrate scope and functional group tolerance, with yields ranging from 73-81% [2] [3]. These methods are particularly valuable when starting from readily available aromatic amines and can accommodate diverse substitution patterns [4].

Transition metal-catalyzed approaches offer good yields (70-85%) with the advantage of mild reaction conditions and high selectivity [8] [10]. Copper-catalyzed methods excel in directed functionalization, while palladium-catalyzed approaches provide broad substrate scope for undirected fluorination [10].

Halogen exchange reactions demonstrate variable performance depending on the specific conditions and catalysts employed. While CsF-based systems achieve moderate yields (52%), the use of KF in appropriate solvents can achieve excellent results (96%) [16].

Reaction Time Considerations

The analysis reveals dramatic differences in reaction times across methodologies. Microwave-assisted synthesis achieves complete conversion in 2-15 minutes, representing a 10-fold or greater reduction compared to conventional heating methods [11]. This time advantage is particularly significant for industrial applications where throughput is critical.

Traditional halogen exchange reactions require 3-48 hours for completion, with some electrochemical methods extending to 170 hours [16]. The extended reaction times reflect the challenging nature of carbon-halogen bond formation and the need for elevated temperatures to achieve reasonable reaction rates [16].

Economic and Practical Considerations

The practical implementation of different synthetic methodologies involves considerations beyond yield optimization. Cost analysis demonstrates that methods requiring expensive reagents or catalysts may be less economically viable despite achieving high yields [18]. The use of elemental fluorine in direct fluorination methods requires specialized equipment and safety protocols, potentially limiting widespread adoption [1].

Microwave-assisted synthesis, while requiring specialized equipment, offers significant advantages in terms of energy efficiency and reduced solvent consumption [17]. The rapid reaction times and high yields contribute to improved process economics, particularly for high-value products [17].

XLogP3

3.5

Wikipedia

2-Chloro-4-fluorobenzotrifluoride

Dates

Last modified: 08-16-2023

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